molecular formula C7H9ClFN B7828567 (3-Fluorophenyl)methylazanium;chloride

(3-Fluorophenyl)methylazanium;chloride

Cat. No.: B7828567
M. Wt: 161.60 g/mol
InChI Key: WJWIVRLHEIMOFX-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)methylazanium;chloride is a quaternary ammonium salt characterized by a benzyl-substituted ammonium group with a fluorine atom at the 3-position of the aromatic ring. Its structure consists of a methyl group and a 3-fluorophenyl group bonded to a central nitrogen atom, forming a positively charged azanium ion paired with a chloride counterion. This compound is of interest in organic synthesis and materials science due to the electronic effects of the fluorine substituent, which can modulate solubility, stability, and reactivity .

Properties

IUPAC Name

(3-fluorophenyl)methylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN.ClH/c8-7-3-1-2-6(4-7)5-9;/h1-4H,5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWIVRLHEIMOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658-25-3
Record name Benzenemethanamine, 3-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=658-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent/Backbone Key Structural Differences Potential Applications References
(3-Fluorophenyl)methylazanium;chloride 3-fluorophenyl, methyl Baseline structure Synthesis intermediates, ionophores
3-(3,3-Dimethyl-1-phenyl-2-benzothiophen-1-yl)propyl-dimethylazanium;chloride Benzothiophene, dimethyl Bulky benzothiophene group, additional methyl Catalysis, ligand design
[(1S,2R)-2-Phenyl-2-propan-2-yloxycarbonylcyclopropyl]methylazanium;chloride Cyclopropyl ester Cyclopropane ring, ester functionality Chiral synthesis, drug delivery
[4-(Azaniumylmethyl)cyclohexyl]methylazanium Cyclohexyl, non-aromatic Non-aromatic cyclohexyl backbone Surfactants, phase-transfer catalysts
3-Chlorophenylmethylamine 3-chlorophenyl, primary amine Primary amine (vs. quaternary ammonium) Pharmaceutical intermediates

Substituent Effects

  • Fluorine vs. Chlorine : The 3-fluorophenyl group in the target compound introduces electron-withdrawing effects , enhancing the stability of the adjacent ammonium center compared to 3-chlorophenyl analogs. Chlorine’s larger atomic size may increase steric hindrance but reduce electronegativity-driven stabilization .
  • Aromatic vs. Non-Aromatic Backbones: Cyclohexyl or cyclopropane-containing analogs (e.g., ) exhibit reduced aromaticity, leading to lower lipophilicity compared to the 3-fluorophenyl derivative. This impacts solubility in polar solvents and biological membrane permeability.

Physicochemical Properties

  • Solubility: The 3-fluorophenyl group likely enhances water solubility relative to non-polar substituents (e.g., benzothiophene in ) due to fluorine’s polarizability.
  • Thermal Stability : Quaternary ammonium salts with aromatic substituents generally exhibit higher thermal stability than aliphatic analogs, making them suitable for high-temperature reactions .

Research Findings and Gaps

  • Stability Studies: Fluorinated quaternary ammonium salts are understudied compared to chlorinated or non-halogenated variants. Further research is needed to quantify their degradation kinetics under acidic/basic conditions.

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